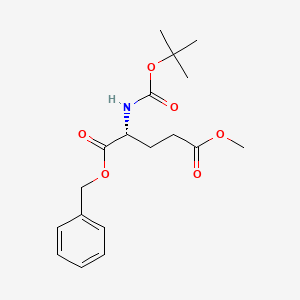

(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate is a chemical compound that has gained significant attention in the scientific community due to its various applications. It is a chiral molecule that belongs to the family of amino acids and is commonly used in the synthesis of peptides and proteins.

Scientific Research Applications

Asymmetric Synthesis

A significant application of (R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate is in asymmetric synthesis. It has been utilized in the development of multigram asymmetric synthesis of chiral tetraazamacrocycles, which are critical intermediates for magnetic resonance imaging (MRI) candidates. This process involves the synthesis of (R)-tert-Bu4-DOTAGA, a key intermediate with high chemical and optical purity (Levy et al., 2009).

Synthesis of Precursors for Bioactive Compounds

This compound is also important in synthesizing precursors for bioactive compounds. For instance, its hydrogenated form served as a precursor for trans-4-methylproline (Nevalainen & Koskinen, 2001). Additionally, it has been used in synthesizing orthogonally protected tricarballylic acid (TCA) esters, which have potential applications in various biochemical processes (Harmat et al., 2000).

Baker's Yeast Reduction

Baker's yeast reduction of N-tert-butoxycarbonyl protected derivatives, including this compound, results in erythro-hydroxy esters. These esters are key intermediates in synthesizing biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).

Efficient Synthesis

Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, derived from this compound, has been reported. These synthesized products from natural or protected L-amino acids are essential in chemical research (Koseki, Yamada, & Usuki, 2011).

Catalysis in Asymmetric Hydrogenation

This compound is also instrumental in catalysis, especially in asymmetric hydrogenation of functionalized alkenes. The enantiomers of related phosphine ligands have been used in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as β-hydroxy acids, are known to be involved in a wide range of natural products characterized by valuable chemical and medicinal properties .

Mode of Action

It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis as a protective group for amines . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems .

Biochemical Pathways

Β-hydroxy acids, which have similar structures, are typically present in lipids and are among the oleophilic elements of lipopolysaccharides within cells . They are also found in a variety of biologically active depsipeptides .

Result of Action

Compounds with similar structures, such as β-hydroxy acids, are known to exhibit various biological activities .

Action Environment

The synthesis of similar compounds has been optimized using various bases and solvents .

properties

IUPAC Name |

1-O-benzyl 5-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(10-11-15(20)23-4)16(21)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKNYLGPAZLJGL-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2356765.png)

![2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate](/img/structure/B2356767.png)

triazin-4-one](/img/structure/B2356780.png)

![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)

![4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2356784.png)

![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2356785.png)